molecular formula C8H12N2 B2812284 2,5,6-Trimethylpyridin-3-amine CAS No. 51551-21-4

2,5,6-Trimethylpyridin-3-amine

Cat. No.: B2812284
CAS No.: 51551-21-4
M. Wt: 136.198
InChI Key: OFNDKMSILLWOIA-UHFFFAOYSA-N
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Description

2,5,6-Trimethylpyridin-3-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the pyridine ring at positions 2, 5, and 6, and an amine group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trimethylpyridin-3-amine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-aminopyridine, methylation can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide.

Another method involves the cyclization of appropriate precursors. For example, the reaction of 2,5,6-trimethylpyridine with ammonia under high temperature and pressure can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can be employed to facilitate the methylation reactions. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trimethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amine group to an alkylamine.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alkylamines.

    Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

2,5,6-Trimethylpyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of dyes, agrochemicals, and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5,6-Trimethylpyridin-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. In coordination chemistry, it can act as a ligand, binding to metal ions and forming stable complexes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyridin-3-amine: Similar structure but different methyl group positions.

    2,5,6-Trimethylpyridine: Lacks the amine group at position 3.

    2,6-Dimethylpyridin-3-amine: Lacks one methyl group compared to 2,5,6-Trimethylpyridin-3-amine.

Uniqueness

This compound is unique due to the specific positioning of its methyl groups and the presence of an amine group at position 3. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Properties

IUPAC Name

2,5,6-trimethylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-4-8(9)7(3)10-6(5)2/h4H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNDKMSILLWOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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